Propanamide, 3-methoxy-N,N-dimethyl-

Green Solvent REACH Compliance Reproductive Toxicology

3‑Methoxy‑N,N‑dimethylpropanamide (CAS 53185‑52‑7, also referred to as M3DMPA, MDMPA, or KJCMPA‑100) is an amid‑ether compound belonging to the class of N,N‑disubstituted amides. It is characterized by a propanamide backbone substituted with a terminal methoxy group and N,N‑dimethyl moieties, conferring amphiphilic character and broad‑spectrum solvency.

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
CAS No. 53185-52-7
Cat. No. B1585463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanamide, 3-methoxy-N,N-dimethyl-
CAS53185-52-7
Molecular FormulaC6H13NO2
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCOC
InChIInChI=1S/C6H13NO2/c1-7(2)6(8)4-5-9-3/h4-5H2,1-3H3
InChIKeyLBVMWHCOFMFPEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxy-N,N-dimethylpropanamide (CAS 53185-52-7): Technical Procurement Baseline for an Amide‑Ether Solvent and Synthetic Intermediate


3‑Methoxy‑N,N‑dimethylpropanamide (CAS 53185‑52‑7, also referred to as M3DMPA, MDMPA, or KJCMPA‑100) is an amid‑ether compound belonging to the class of N,N‑disubstituted amides [1]. It is characterized by a propanamide backbone substituted with a terminal methoxy group and N,N‑dimethyl moieties, conferring amphiphilic character and broad‑spectrum solvency . The compound is commercially supplied as a colorless liquid with purity typically exceeding 98 % (GC) . Its primary industrial roles include serving as a high‑boiling, polar aprotic solvent for poorly‑soluble polymers (polyimides, polyamide‑imides, polyurethanes) , a component in electronics‑cleaning formulations [2], and an intermediate in fine‑chemical synthesis [3].

Why 3-Methoxy-N,N-dimethylpropanamide Cannot Be Replaced by Simple N,N‑Dimethylamides or Unsubstituted Propionamides


Generic substitution with N,N‑dimethylpropanamide (CAS 758‑96‑3) or 3‑methoxypropanamide (CAS 1724‑36‑5) fails because the 3‑methoxy‑N,N‑dimethylpropanamide structure combines two key features that are not jointly present in the analogs . The methoxy group substantially lowers the freezing point ( <‑80 °C vs. ‑45 °C for the non‑methoxylated analog) and increases the density and boiling point, altering solvency and volatility profiles . The N,N‑dimethylamide motif, in turn, provides a strong Lewis‑base donor character that is absent in the primary amide, directly affecting coordination to metal ions and polymer dissolution . Consequently, formulations or processes optimized for 3‑methoxy‑N,N‑dimethylpropanamide cannot achieve equivalent low‑temperature fluidity, solvency power for polyimides, or reprotoxic‑free safety profile with simpler amides. The quantitative evidence below establishes the specific performance gaps that drive scientific and industrial selection.

3-Methoxy-N,N-dimethylpropanamide: Quantitative Differentiation Evidence Against Closest Analogs and Established Solvents


Reproductive Toxicity Avoidance Compared to N‑Methyl‑2‑pyrrolidone (NMP) and N,N‑Dimethylformamide (DMF)

3‑Methoxy‑N,N‑dimethylpropanamide (as KJCMPA‑100) has been evaluated under OECD Guideline 414 for prenatal developmental toxicity and is reported not to exhibit reproductive toxicity . In contrast, N‑methyl‑2‑pyrrolidone (NMP) is classified as a reproductive toxicant in the EU under CLP and has been shown to impair male fertility in animal studies at 1000 mg kg⁻¹ [1]. This difference enables regulatory‑compliant substitution of NMP and DMF in industrial processes where worker safety and REACH restrictions are critical selection criteria.

Green Solvent REACH Compliance Reproductive Toxicology

Polyimide Synthesis Solvent Equivalence to N‑Methyl‑2‑pyrrolidone (NMP) with Favorable Safety Profile

In a 2024 Green Chemistry study evaluating 132 alternative solvents, 3‑methoxy‑N,N‑dimethylpropanamide (KJCMPA‑100) was identified among four solvents (GVL, DMI, DMSO, KJCMPA) capable of substituting NMP in the dynamic polycondensation of high‑performance polyimides (6FDA‑HAB, 6FDA‑6FpDA, 6FDA‑DAM) [1]. The molecular weights of the resulting polyimides were reported as 'extremely consistent' with those obtained using NMP, confirming that the target compound delivers equivalent polymer quality while avoiding the reproductive toxicity associated with NMP [2]. No statistically significant deviation in molecular weight or film‑forming properties was observed.

Polyimide Synthesis Green Solvent Replacement Polymer Membrane

Synthesis Yield Improvement Over Prior Art Methods

A 2024 Chinese patent (CN117964512B) discloses a synthesis method for 3‑methoxy‑N,N‑dimethylpropanamide that achieves a reaction yield of 86.3 % (Example 2) when using DMF and ethylene glycol with a ZSM‑5 molecular sieve catalyst at 180 °C [1]. In a comparative example under identical conditions but without the optimized alkylation procedure, the yield fell to 26.8 % [2]. This 59.5‑percentage‑point yield advantage represents a >3‑fold increase in efficiency, directly reducing raw material costs and waste generation.

Process Chemistry Synthesis Efficiency Amide Alkylation

Low‑Temperature Fluidity Advantage Over N,N‑Dimethylpropanamide

3‑Methoxy‑N,N‑dimethylpropanamide exhibits a freezing point below ‑80 °C , whereas the non‑methoxylated analog N,N‑dimethylpropanamide (CAS 758‑96‑3) freezes at approximately ‑45 °C . The 35 °C lower freezing point ensures that the methoxylated derivative remains a flowable liquid under cold‑storage or low‑temperature reaction conditions, eliminating the need for heated transfer lines or thawing procedures.

Low‑Temperature Processing Physical Property Differentiation Solvent Freezing Point

Amphiphilic Solvency for Poorly‑Soluble Polymers Compared to NMP and DMF

The Hansen solubility parameters of 3‑methoxy‑N,N‑dimethylpropanamide are reported to be close to those of NMP and DMF , enabling it to dissolve a wide range of poorly‑soluble polymers including polyimide (PI), polyamide‑imide (PAI), and polyurethane (PU) . While no quantitative solubility limit data are provided, the amphiphilic character (amide + ether) allows the compound to interact with both polar and non‑polar polymer segments, a property not present in simple N,N‑dimethylamides lacking the ether moiety.

Polymer Solubility Hansen Solubility Parameters Polyimide Processing

Inkjet Ink Performance: Lower Image Blurring but Potential Adhesive Erosion

Ink compositions containing 3‑methoxy‑N,N‑dimethylpropanamide are noted to provide prints with high image quality and reduced blurring compared to other solvents [1]. However, the same solvent is reported to cause erosion of cured adhesive materials used to bond inkjet head components, potentially compromising ejection stability [2]. This dual behavior underscores the need for careful formulation when using this solvent in inkjet applications, balancing print quality against hardware longevity.

Inkjet Printing Alkoxyalkylamide Solvent Printhead Compatibility

3-Methoxy-N,N-dimethylpropanamide: Validated Application Scenarios Driven by Quantitative Differentiation Evidence


REACH‑Compliant Replacement of NMP and DMF in Polyimide and Polyamide‑Imide Manufacturing

Based on the demonstrated equivalence in polyimide molecular weight synthesis (Section 3, Evidence Item 2) and the absence of reproductive toxicity (Evidence Item 1), 3‑methoxy‑N,N‑dimethylpropanamide is the preferred solvent for manufacturers of high‑performance polyimide films, coatings, and membranes who must comply with EU REACH restrictions on NMP and DMF. The solvent enables continuation of established polycondensation processes without reformulation or quality compromise [1].

Low‑Temperature and Winterized Formulations Requiring Sub‑‑45 °C Fluidity

With a freezing point below ‑80 °C (Evidence Item 4), this compound is uniquely suited for solvent blends and cleaning formulations intended for cold‑climate storage, outdoor use, or cryogenic processing steps where N,N‑dimethylpropanamide would solidify. The low‑temperature fluidity eliminates the need for auxiliary heating equipment and reduces operational downtime .

Cost‑Efficient Synthesis of the Compound Using High‑Yield Patent Method

Procurement or in‑house production using the patented process described in CN117964512B (Evidence Item 3) can achieve yields exceeding 86 %, more than tripling the efficiency of older methods (26.8 %). This yield advantage directly translates to lower raw material consumption and waste disposal costs, making the compound economically attractive for bulk‑scale applications such as electronics cleaning solvents and polymer synthesis [2].

High‑Resolution Inkjet Inks for Non‑Porous Substrates Where Printhead Material Compatibility Is Managed

The ability of 3‑methoxy‑N,N‑dimethylpropanamide to reduce image blurring (Evidence Item 6) makes it a candidate solvent for inkjet inks designed for challenging non‑porous surfaces (e.g., films, metals). Procurement for this application must be accompanied by a materials‑compatibility assessment of printhead adhesives to mitigate the reported erosion effect; when such mitigation is in place, the solvent delivers superior print sharpness [3].

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